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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Methoxy-4-
propylbenzene as a versatile intermediate in organic synthesis. This document outlines key

synthetic transformations, including electrophilic aromatic substitution and cross-coupling

reactions, providing detailed experimental protocols and quantitative data to support

researchers in the lab.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Methoxy-4-propylbenzene is provided

below for easy reference.

Property Value

Molecular Formula C₁₀H₁₄O

Molecular Weight 150.22 g/mol

CAS Number 104-45-0

Appearance Colorless liquid

Boiling Point 223-225 °C

Density 0.939 g/mL at 25 °C
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Key Synthetic Applications
1-Methoxy-4-propylbenzene serves as a valuable starting material for the synthesis of a

variety of organic molecules due to its activated aromatic ring and the presence of a modifiable

propyl side chain. The methoxy group is a strong ortho, para-director, making the positions

ortho to it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: Friedel-Crafts
Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a critical step in the

synthesis of various pharmaceutical intermediates and fine chemicals. The electron-donating

methoxy group in 1-Methoxy-4-propylbenzene directs acylation primarily to the ortho position.

Experimental Protocol: Friedel-Crafts Acylation of 1-Methoxy-4-propylbenzene

This protocol describes the acylation of 1-Methoxy-4-propylbenzene with acetyl chloride to

yield 1-(2-methoxy-5-propylphenyl)ethanone.

Materials:

1-Methoxy-4-propylbenzene

Anhydrous Aluminum Chloride (AlCl₃)

Acetyl Chloride

Anhydrous Dichloromethane (DCM)

Concentrated Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

Procedure:
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous

dichloromethane (DCM) in a round-bottom flask cooled to 0 °C under a nitrogen atmosphere,

slowly add acetyl chloride (1.1 equivalents) dropwise.

After the addition is complete, add a solution of 1-Methoxy-4-propylbenzene (1.0

equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash successively with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure to yield the crude product.

Purify the product by column chromatography or distillation.

Quantitative Data:

Reactant Molar Ratio Product Typical Yield

1-Methoxy-4-

propylbenzene
1.0

1-(2-methoxy-5-

propylphenyl)ethanon

e

85-95%

Acetyl Chloride 1.1

Aluminum Chloride 1.2

Logical Workflow for Friedel-Crafts Acylation
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Caption: Workflow for Friedel-Crafts Acylation.
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Nitration of 1-Methoxy-4-propylbenzene introduces a nitro group onto the aromatic ring, which

can be subsequently reduced to an amine, a crucial functional group in many pharmaceuticals.

The methoxy group directs the nitration to the ortho position.

Experimental Protocol: Nitration of 1-Methoxy-4-propylbenzene

This protocol outlines the mononitration of 1-Methoxy-4-propylbenzene.

Materials:

1-Methoxy-4-propylbenzene

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Erlenmeyer flasks, magnetic stirrer, ice bath

Procedure:

In a flask, cool 1-Methoxy-4-propylbenzene (1.0 equivalent) dissolved in dichloromethane

in an ice bath.

In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid

to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

Add the cold nitrating mixture dropwise to the stirred solution of 1-Methoxy-4-
propylbenzene, maintaining the reaction temperature below 10 °C.

After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

Pour the reaction mixture slowly onto crushed ice with stirring.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

The resulting crude product is a mixture of isomers, which can be separated by column

chromatography.

Quantitative Data:

Reactant Molar Ratio Product
Isomer Distribution
(Typical)

1-Methoxy-4-

propylbenzene
1.0

1-Methoxy-2-nitro-4-

propylbenzene
ortho: ~60-70%

Nitric Acid 1.1
1-Methoxy-3-nitro-4-

propylbenzene
meta: <5%

Sulfuric Acid Catalytic
1-Methoxy-4-propyl-2-

nitrobenzene

para (from ortho

attack): ~30-40%

Halogenation and Subsequent Cross-Coupling
Reactions
Bromination of 1-Methoxy-4-propylbenzene provides a versatile handle for further

functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling or for the

formation of Grignard reagents.

Experimental Protocol: Bromination of 1-Methoxy-4-propylbenzene

This protocol describes the bromination of 1-Methoxy-4-propylbenzene using N-

Bromosuccinimide (NBS).

Materials:
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1-Methoxy-4-propylbenzene

N-Bromosuccinimide (NBS)

Acetonitrile (CH₃CN)

Round-bottom flask, magnetic stirrer

Procedure:

Dissolve 1-Methoxy-4-propylbenzene (1.0 equivalent) in acetonitrile in a round-bottom

flask.

Add N-Bromosuccinimide (1.05 equivalents) to the solution.

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

Once the starting material is consumed, remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to

remove succinimide.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the

crude brominated product, which can be purified by column chromatography.

Quantitative Data:

Reactant Molar Ratio Product Typical Yield

1-Methoxy-4-

propylbenzene
1.0

2-Bromo-1-methoxy-

4-propylbenzene
80-90%

N-Bromosuccinimide 1.05

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-methoxy-4-propylbenzene

This protocol outlines the coupling of the brominated product with phenylboronic acid.
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Materials:

2-Bromo-1-methoxy-4-propylbenzene

Phenylboronic Acid

Palladium(II) Acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium Carbonate (K₂CO₃)

Toluene and Water

Schlenk flask, reflux condenser, magnetic stirrer

Procedure:

To a Schlenk flask, add 2-Bromo-1-methoxy-4-propylbenzene (1.0 equivalent),

phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and

triphenylphosphine (0.08 equivalents).

Add potassium carbonate (2.0 equivalents) and a 3:1 mixture of toluene and water.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours under an inert atmosphere.

After cooling to room temperature, add water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the product by column chromatography.

Quantitative Data:
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Reactant Molar Ratio Product Typical Yield

2-Bromo-1-methoxy-

4-propylbenzene
1.0

2-Methoxy-5-propyl-

1,1'-biphenyl
75-85%

Phenylboronic Acid 1.2

Pd(OAc)₂ 0.02

PPh₃ 0.08

K₂CO₃ 2.0

Suzuki-Miyaura Coupling Catalytic Cycle
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Caption: Suzuki-Miyaura Catalytic Cycle.

Grignard Reaction
The brominated derivative of 1-Methoxy-4-propylbenzene can be used to form a Grignard

reagent, a powerful nucleophile for forming new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction with 2-Bromo-1-methoxy-4-propylbenzene
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This protocol describes the formation of a Grignard reagent and its subsequent reaction with

formaldehyde.

Materials:

2-Bromo-1-methoxy-4-propylbenzene

Magnesium Turnings

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Iodine crystal (as initiator)

Paraformaldehyde

Saturated Ammonium Chloride Solution (NH₄Cl)

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

Activate magnesium turnings (1.2 equivalents) with a crystal of iodine in a flame-dried three-

neck flask under an inert atmosphere.

Add a small amount of anhydrous diethyl ether.

Slowly add a solution of 2-Bromo-1-methoxy-4-propylbenzene (1.0 equivalent) in

anhydrous diethyl ether dropwise to initiate the Grignard formation, which is indicated by the

disappearance of the iodine color and gentle refluxing.

After the addition is complete, reflux the mixture for 30-60 minutes.

In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting

formaldehyde gas into the Grignard reagent solution at 0 °C. Alternatively, add the Grignard

reagent to a suspension of paraformaldehyde in THF.

Stir the reaction mixture at room temperature for 1-2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry

over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the product by column

chromatography.

Quantitative Data:

Reactant Molar Ratio Product Typical Yield

2-Bromo-1-methoxy-

4-propylbenzene
1.0

(2-Methoxy-5-

propylphenyl)methano

l

60-75%

Magnesium 1.2

Formaldehyde 1.1

Grignard Reaction Workflow
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Caption: Grignard Reaction Workflow.
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To cite this document: BenchChem. [Application Notes and Protocols for 1-Methoxy-4-
propylbenzene in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087226#use-of-1-methoxy-4-propylbenzene-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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